Oxytetracyclin-Dihydrat
Übersicht
Beschreibung
Oxytetracycline hydrochloride is a broad-spectrum tetracycline antibiotic derived from the actinomycete Streptomyces rimosus. It was discovered in the late 1940s and has since been used to treat a variety of bacterial infections. This compound works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .
Wissenschaftliche Forschungsanwendungen
Oxytetracyclin-Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zum Abbau und zur Stabilität von Antibiotika verwendet.
Biologie: Wird in Studien zur bakteriellen Proteinsynthese und zu Resistenzmechanismen eingesetzt.
Medizin: Wird zur Behandlung bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Harnwegsinfektionen und Hautinfektionen.
Industrie: Wird in der Veterinärmedizin zur Behandlung von Infektionen bei Nutztieren und Geflügel eingesetzt
5. Wirkmechanismus
Oxytetracyclin-Hydrochlorid übt seine Wirkung aus, indem es an die 30S-ribosomale Untereinheit von Bakterien bindet. Diese Bindung verhindert die Anlagerung von Aminoacyl-tRNA am Ribosom und hemmt somit die Proteinsynthese. Die Hemmung der Proteinsynthese führt letztendlich zum Stillstand des bakteriellen Wachstums und der Vermehrung .
Ähnliche Verbindungen:
Tetracyclin: Ein weiteres Breitband-Antibiotikum mit ähnlichem Wirkmechanismus.
Doxycyclin: Ein Tetracyclin-Derivat mit verbesserten pharmakokinetischen Eigenschaften.
Minocyclin: Ein Tetracyclin-Antibiotikum mit erhöhter Aktivität gegen bestimmte resistente Bakterienstämme
Einzigartigkeit: Oxytetracyclin-Hydrochlorid ist einzigartig in seiner Breitbandaktivität und seiner Fähigkeit, eine Vielzahl bakterieller Infektionen zu behandeln. Seine Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien macht es zu einem wertvollen Antibiotikum in der Human- und Veterinärmedizin .
Wirkmechanismus
Target of Action
Oxytetracycline dihydrate primarily targets the 30S ribosomal subunit of bacteria . The 30S ribosomal subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins.
Mode of Action
Oxytetracycline dihydrate acts by inhibiting translation , a critical process in protein synthesis . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature . By preventing this binding, oxytetracycline dihydrate effectively halts the elongation of the peptide chain, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by oxytetracycline dihydrate is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This disruption affects the downstream effects of protein synthesis, including cell growth and replication .
Pharmacokinetics
It is known that the bioavailability and distribution of oxytetracycline dihydrate in the body can be influenced by various factors, including its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of oxytetracycline dihydrate’s action is the inhibition of bacterial cell growth . By inhibiting protein synthesis, oxytetracycline dihydrate prevents bacteria from producing essential proteins needed for cell growth and replication . This leads to a halt in bacterial proliferation, aiding in the control of bacterial infections .
Action Environment
The action of oxytetracycline dihydrate can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the efficacy and stability of oxytetracycline dihydrate . Additionally, the pH of the environment can influence the decomposition of oxytetracycline dihydrate
Biochemische Analyse
Biochemical Properties
Oxytetracycline dihydrate inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible in nature . It is synthesized by a type II polyketide synthase that generates the poly-beta-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units, followed by modifications by cyclases, oxygenases, transferases, and additional tailoring enzymes .
Cellular Effects
Oxytetracycline dihydrate has a significant impact on various types of cells and cellular processes. It interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers . Therefore, Oxytetracycline dihydrate stops the spread of the infection, and the remaining bacteria are killed by the immune system or eventually die .
Molecular Mechanism
The molecular mechanism of action of Oxytetracycline dihydrate involves inhibiting cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .
Temporal Effects in Laboratory Settings
In a study, a cyanobacterium and an alga species in surface waters were exposed to varying concentrations of Oxytetracycline dihydrate for 96 hours to determine the effects of this antibiotic on the growth and surface morphology . The effects of Oxytetracycline dihydrate on the growth of both species were concentration-dependent and characterized by low-dose stimulation and high-dose inhibition .
Dosage Effects in Animal Models
In large animals, daily injections of standard dosages of Oxytetracycline dihydrate usually are sufficient to maintain effective inhibitory concentrations . Reports of adverse reactions associated with Oxytetracycline dihydrate administration include injection site swelling, restlessness, ataxia, trembling, swelling of eyelids, ears, muzzle, anus and vulva (or scrotum and sheath in males), respiratory abnormalities (labored breathing), frothing at the mouth, collapse and possibly death .
Metabolic Pathways
The biosynthesis of Oxytetracycline dihydrate can be broken down into three general portions: first is the formation of an amidated polyketide backbone with minimal polyketide synthases (PKSs), second is the cyclization of the polyketide backbone, and finally, the formation of anhydrotetracycline—a shared intermediate with tetracycline .
Transport and Distribution
Oxytetracycline dihydrate is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
Subcellular Localization
While there is no specific information available on the subcellular localization of Oxytetracycline dihydrate, it is known that tetracyclines generally act by binding to the 30S subunit of the ribosome . This suggests that Oxytetracycline dihydrate may be localized in the cytoplasm where the ribosomes are found.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxytetracycline hydrochloride is synthesized through the fermentation of Streptomyces rimosus. The fermentation broth is then subjected to a series of extraction and purification steps to isolate the antibiotic. The isolated oxytetracycline is then converted to its hydrochloride salt form by reacting it with hydrochloric acid .
Industrial Production Methods: Industrial production of oxytetracycline hydrochloride involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the broth is filtered to remove the biomass, and the antibiotic is extracted using organic solvents. The extracted antibiotic is then purified through crystallization and converted to its hydrochloride form .
Analyse Chemischer Reaktionen
Reaktionstypen: Oxytetracyclin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxidativer Abbau kann unter bestimmten Bedingungen auftreten und zur Bildung von Abbauprodukten führen.
Reduktion: Reduktionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nucleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Starke Nucleophile wie Hydroxidionen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann zum Beispiel oxidativer Abbau zur Bildung verschiedener Abbauprodukte führen, während Substitutionsreaktionen zu modifizierten Tetracyclin-Derivaten führen können .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Doxycycline: A tetracycline derivative with improved pharmacokinetic properties.
Minocycline: A tetracycline antibiotic with enhanced activity against certain resistant bacterial strains
Uniqueness: Oxytetracycline hydrochloride is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a valuable antibiotic in both human and veterinary medicine .
Biologische Aktivität
Oxytetracycline dihydrate is a broad-spectrum antibiotic belonging to the tetracycline class, widely used in both human and veterinary medicine. Its biological activity is primarily attributed to its ability to inhibit protein synthesis in bacteria, making it effective against a variety of gram-positive and gram-negative bacteria. This article explores the pharmacokinetics, efficacy, safety, and various biological activities of oxytetracycline dihydrate, supported by recent research findings and case studies.
Pharmacokinetics
Pharmacokinetic studies reveal critical insights into the absorption, distribution, metabolism, and excretion of oxytetracycline dihydrate. A recent study on rainbow trout (Oncorhynchus mykiss) investigated the pharmacokinetics after administering varying doses (80 mg/kg to 800 mg/kg). Key findings include:
- Absorption Rates : The absorption rate was fastest in the gill (0.011 h), while plasma showed the slowest absorption (0.0002 h) .
- Concentration Peaks : Maximum concentrations were observed in the kidney (9380 µg/kg at 32 hours post-administration) and gill (8710 µg/kg at 3 hours) .
- Half-Life Variations : The half-life of oxytetracycline dihydrate varied significantly across tissues, indicating different rates of clearance and retention .
Table 1: Concentration Levels in Various Tissues Over Time
Tissue | Peak Concentration (µg/kg) | Time to Peak (hours) |
---|---|---|
Gill | 8710 | 3 |
Kidney | 9380 | 32 |
Liver | 5120 | 16 |
Muscle | 2460 | 32 |
Plasma | 627 | 24 |
Efficacy Against Pathogens
Oxytetracycline dihydrate exhibits significant antibacterial activity. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting protein synthesis. This action is effective against a range of pathogens including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Salmonella spp.
- Other pathogens : Mycoplasma spp., Chlamydia spp.
A study evaluating its efficacy in treating bacterial infections in livestock demonstrated a notable reduction in morbidity rates associated with respiratory infections when administered at therapeutic levels .
Safety and Biosafety Studies
Biosafety assessments are crucial for understanding the implications of oxytetracycline dihydrate use in aquaculture and livestock. In a study involving rainbow trout:
- Hematological Effects : Erythrocyte counts increased in lower dosage groups but decreased in higher dosages (800 mg/kg), indicating potential toxicity at elevated levels .
- Leukocyte Counts : Significant increases were observed in leukocyte counts after treatment with lower dosages (80 mg/kg and 240 mg/kg), suggesting an immune response to the antibiotic .
Table 2: Hematological Parameters Post-Treatment
Treatment Dose (mg/kg) | Erythrocyte Count (×10/mm³) Day 0 | Erythrocyte Count (×10/mm³) Day 30 |
---|---|---|
Control | 1.66 | 1.70 |
80 | 1.66 | 1.80 |
240 | 1.66 | 1.77 |
800 | 1.66 | 1.63 |
Case Studies
Several case studies highlight the practical applications of oxytetracycline dihydrate:
- Aquaculture : In fish farming, oxytetracycline dihydrate has been used to control outbreaks of bacterial infections such as columnaris disease, demonstrating significant improvements in fish health and survival rates.
- Livestock : A clinical trial involving lactating cows showed that administering oxytetracycline dihydrate effectively reduced mastitis incidence compared to untreated controls .
Eigenschaften
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOODSCHVSYEK-IFLJXUKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9.ClH, C22H25ClN2O9 | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-57-2 (Parent) | |
Record name | Oxytetracycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021097 | |
Record name | Oxytetracycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxytetracycline hydrochloride appears as odorless fluffy yellow solid or yellow powder. Bitter taste. (NTP, 1992) | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2058-46-0, 6153-64-6 | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxytetracycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | oxytetracycline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aR,5S,5aR,6S,12aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxytetracycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxytetracycline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K4N52ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 °F (decomposes) (NTP, 1992) | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Q1: What is the primary mechanism of action of oxytetracycline dihydrate?
A1: Oxytetracycline dihydrate, a broad-spectrum antibiotic, exerts its action by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the acceptor site on the messenger RNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, thereby inhibiting bacterial protein synthesis. [, , ]
Q2: What types of bacteria are typically susceptible to oxytetracycline dihydrate?
A2: Oxytetracycline dihydrate exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those responsible for causing diseases in humans and animals. [, , , ] Specific examples include Aeromonas hydrophila, Aeromonas sobria, Aeromonas caviae, and Acinetobacter sp., known pathogens causing black disease in fairy shrimp. []
Q3: What is the molecular formula and weight of oxytetracycline dihydrate?
A3: The molecular formula of oxytetracycline dihydrate is C22H24N2O9·2H2O. Its molecular weight is 496.46 g/mol. [, ]
Q4: What spectroscopic techniques have been used to characterize oxytetracycline dihydrate?
A4: X-ray powder diffraction (XRD) is a key technique for identifying and characterizing oxytetracycline dihydrate. [] The unique diffraction pattern generated by the compound serves as a fingerprint, allowing for its identification and differentiation from other compounds. []
Q5: How does the stability of oxytetracycline dihydrate vary with formulation?
A5: The stability of oxytetracycline dihydrate is influenced by factors like pH, temperature, and the presence of excipients. [, , , ] Research suggests that completely removing water of hydration negatively affects stability. [] Studies have explored the use of differential thermal analysis (DTA) to screen for incompatible excipients during tablet formulation. []
Q6: Can you elaborate on the role of excipients in oxytetracycline dihydrate formulations?
A6: Excipients play a critical role in influencing the release characteristics of oxytetracycline dihydrate from various formulations. [, ] The choice and concentration of diluents like lactose, Primojel, and Dry-Flow starch, along with additives such as magnesium stearate and sodium lauryl sulphate, have been shown to affect drug release profiles. []
Q7: Are there any specific challenges associated with the formulation of oxytetracycline dihydrate?
A7: One challenge lies in achieving consistent and desirable dissolution rates for oxytetracycline dihydrate tablets. [, , , ] Factors like wet mixing time during granulation, drug particle size, and variations in binder concentration and volume have all been shown to impact granule and tablet properties, ultimately influencing dissolution. []
Q8: What is the primary route of elimination for oxytetracycline in dairy cows?
A8: Research indicates that oxytetracycline is primarily eliminated through renal excretion in dairy cows. [] Studies involving intravenous and intramuscular administration of oxytetracycline formulations showed that a significant portion of the administered dose is recovered in the urine within 72 hours. []
Q9: Have there been studies comparing the bioavailability of different oxytetracycline formulations in dairy cows?
A9: Yes, comparative bioavailability studies have been conducted on various commercial oxytetracycline preparations, including oxytetracycline hydrochloride and oxytetracycline dihydrate formulations. [] Results showed variations in pharmacokinetic parameters like plasma concentration profiles, area under the curve (AUC), volume of distribution (Vd), and clearance rates. []
Q10: What types of in vivo studies have been conducted to assess the efficacy of oxytetracycline dihydrate?
A10: In vivo studies, often involving animal models, are crucial for evaluating the effectiveness of oxytetracycline dihydrate against specific infections. [, , , ] For instance, its efficacy in controlling mortality in fish species like rainbow trout due to columnaris disease, caused by Flavobacterium columnare, has been a subject of research. []
Q11: Are there concerns regarding the development of resistance to oxytetracycline dihydrate?
A11: Yes, the development of antibiotic resistance is a significant concern with the use of oxytetracycline dihydrate, as it is with other antibiotics. [] Continuous exposure to antibiotics can exert selective pressure on bacterial populations, potentially leading to the emergence and spread of resistant strains. []
Q12: Have there been any attempts to develop sustained-release formulations of oxytetracycline dihydrate?
A12: Research has explored the potential of using collagen as a drug carrier for sustained release of oxytetracycline dihydrate. [] By creating collagen-drug complexes, researchers aimed to achieve prolonged drug release, as demonstrated by in vitro and in vivo studies in rabbits. []
Q13: What analytical techniques are commonly used to quantify oxytetracycline dihydrate?
A13: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for quantifying oxytetracycline dihydrate in various matrices. [] This method offers high sensitivity and selectivity, enabling accurate measurement of the drug in complex samples. []
Q14: What are the potential environmental impacts of oxytetracycline dihydrate use?
A14: The release of oxytetracycline dihydrate into the environment, particularly aquatic ecosystems, is a concern due to its potential ecotoxicological effects. [] Research has focused on investigating the photocatalytic degradation of oxytetracycline dihydrate from aqueous solutions using nanomaterials like ZnO and ZnO.xBaTiO3, aiming to develop effective methods for removing this antibiotic from wastewater. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.